1,1,3,3-Tetradeuteriopropa-1,2-diene

Description

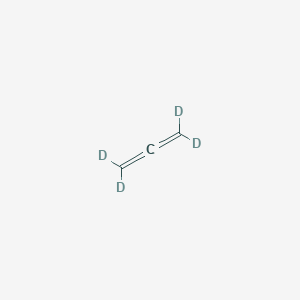

Structure

3D Structure

Propriétés

IUPAC Name |

1,1,3,3-tetradeuteriopropa-1,2-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4/c1-3-2/h1-2H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYABWNGZIDDRAK-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C=C([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40574139 | |

| Record name | (~2~H_4_)Propadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

44.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1482-85-5 | |

| Record name | 1,2-Propadiene-1,1,3,3-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1482-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~2~H_4_)Propadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1482-85-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ground state rotational constants of 1,1,3,3-tetradeuteriopropa-1,2-diene

An In-Depth Technical Guide to the Ground State Rotational Constants of 1,1,3,3-Tetradeuteriopropa-1,2-diene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the determination and significance of the ground state rotational constants of 1,1,3,3-tetradeuteriopropa-1,2-diene (allene-d₄). As a fundamental molecule with cumulated double bonds, allene and its isotopologues serve as crucial benchmarks for theories of molecular structure and bonding. This document details the theoretical underpinnings, experimental methodologies—primarily high-resolution Raman and infrared spectroscopy—and data analysis required to elucidate these constants. By synthesizing information from seminal studies, this guide offers researchers and professionals a detailed workflow, from sample preparation to the derivation of precise molecular geometry, underscoring the synergy between experimental measurement and theoretical modeling in modern chemical physics.

Introduction: The Significance of Allene-d₄

Allene (CH₂=C=CH₂) is the simplest molecule containing cumulated carbon-carbon double bonds, a structural feature that imparts unique chemical and physical properties. Its D₂d symmetry and the nature of its rotation-vibration interactions make it a subject of special spectroscopic interest[1][2]. The study of its deuterated isotopologue, 1,1,3,3-tetradeuteriopropa-1,2-diene (allene-d₄), is particularly valuable. Isotopic substitution alters the molecule's moments of inertia without significantly changing the electronic structure or equilibrium geometry. By precisely determining the ground state rotational constants for both normal allene and allene-d₄, a more accurate and reliable molecular structure can be derived, particularly the C=C bond length, which is a key parameter for understanding chemical bonding in such systems[3][4][5].

This guide focuses on the experimental and theoretical approaches used to determine the ground state rotational constants of allene-d₄, a symmetric top molecule. These constants are fundamental to understanding its rotational energy levels and provide the most direct route to calculating its moments of inertia and, consequently, its precise molecular geometry.

Theoretical Framework: From Rigid Rotor to Centrifugal Distortion

The rotational energy levels of a molecule in the gas phase can be modeled, to a first approximation, using the rigid rotor model. For a symmetric top molecule like allene-d₄, where the moments of inertia are Iₐ ≠ I₈ = I₉, the rotational energy levels are given by:

E(J, K) = B J(J+1) + (A - B)K²

where:

-

J is the total angular momentum quantum number.

-

K is the projection of the angular momentum onto the principal symmetry axis.

-

A and B are the rotational constants, related to the principal moments of inertia (A = h / 8π²cIₐ, B = h / 8π²cI₈).

However, real molecules are not perfectly rigid. As a molecule rotates, centrifugal forces cause the bonds to stretch slightly. This effect is accounted for by adding centrifugal distortion terms to the energy expression. For a symmetric top, the primary centrifugal distortion constants are Dₒ, Dₒₖ, and Dₖ. The energy expression becomes:

E(J, K) = B J(J+1) + (A - B)K² - Dₒ J²(J+1)² - Dₒₖ J(J+1)K² - Dₖ K⁴

The determination of these constants from high-resolution spectra is the primary goal of the experimental work described below. In many studies of allene-d₄, Dₒ is found to be very small, on the order of 10⁻⁸ cm⁻¹[3][4].

Experimental Methodologies for Determining Rotational Constants

The most powerful techniques for obtaining high-precision ground state rotational constants for nonpolar or weakly polar molecules like allene-d₄ are high-resolution Raman and infrared spectroscopy.

High-Resolution Raman Spectroscopy

Pure rotational Raman spectroscopy is a direct and powerful method for determining the B₀ rotational constant and the Dₒ centrifugal distortion constant.

Causality and Experimental Choices:

-

Why Raman? Allene-d₄ is a nonpolar symmetric top and thus has no pure rotational microwave absorption spectrum. However, its polarizability changes during rotation, making it Raman active.

-

Why High Resolution? To resolve the individual rotational lines (the S-branch, with selection rule ΔJ = +2), very high spectral resolution is required. This is typically achieved using a long-path-length grating spectrograph[3][5].

Experimental Protocol: Pure Rotational Raman Spectroscopy

-

Sample Preparation: Allene-d₄ is synthesized, often by the reaction of deuterium oxide (D₂O) with magnesium tricarbide (Mg₂C₃)[4]. The resulting gas is purified to remove any isotopic or chemical impurities.

-

Spectrometer Setup: The experiment utilizes a high-resolution spectrograph, such as a 21-foot concave grating spectrograph[3][5]. The allene-d₄ gas is held in a sample cell at a specific pressure (e.g., 15 cm Hg)[5].

-

Excitation: The Raman spectrum is excited using a powerful monochromatic light source, historically a mercury lamp (Hg 4358 Å line)[5].

-

Data Acquisition: The scattered light is collected and dispersed by the grating. The resulting spectrum is typically recorded on photographic plates, requiring long exposure times (15-20 hours)[5].

-

Spectral Analysis: The positions of the rotational lines in the S-branch are precisely measured. The frequency of each line is given by: ν(J) = B₀(4J + 6) - 4Dₒ(J+3/2)³ By plotting the observed frequencies against the quantum number J, the values for B₀ and Dₒ can be extracted through a least-squares fit.

High-Resolution Infrared (IR) Spectroscopy

The analysis of rotation-vibration bands in the infrared spectrum provides another accurate route to the ground state rotational constants.

Causality and Experimental Choices:

-

Why IR? While allene-d₄ has no pure rotational IR spectrum, its vibrational transitions are IR active and exhibit a well-resolved rotational fine structure.

-

Parallel vs. Perpendicular Bands: Analysis of parallel bands (where the transition dipole moment is parallel to the main symmetry axis) allows for a very accurate determination of the ground state constant B₀. Analysis of perpendicular bands is more complex but can yield information on the A₀ constant through the study of Coriolis interactions[1][2].

Experimental Protocol: Rovibrational IR Spectroscopy

-

Sample Preparation: As with Raman spectroscopy, a pure sample of allene-d₄ is required[4].

-

Spectrometer Setup: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is typically used, offering superior resolution and signal-to-noise ratio compared to older prism or grating instruments[1][2][6]. The gas is contained in a cell of appropriate path length.

-

Data Acquisition: The infrared spectrum is recorded over the desired spectral range (e.g., 250–5000 cm⁻¹)[2].

-

Spectral Analysis (Parallel Band): a. A parallel band consists of P (ΔJ = -1), Q (ΔJ = 0, very weak or forbidden), and R (ΔJ = +1) branches. b. The frequencies of the P- and R-branch lines are fitted to polynomials in J. c. A more robust method is the use of Ground State Combination Differences (GSCDs) . The energy difference between specific rotational levels in the ground state can be calculated from pairs of lines in the spectrum that share a common upper state level. For example: Δ₂F''(J) = R(J-1) - P(J+1) = (4B₀ - 6D₀)(J + ½) - 8D₀(J + ½)³ d. By plotting Δ₂F''(J) / (J + ½) against (J + ½)², one can determine B₀ from the intercept and D₀ from the slope of the resulting straight line[4]. This method is powerful because it determines the ground state constants independently of the upper state constants.

Results: Ground State Constants and Molecular Structure

Multiple high-resolution studies have provided highly consistent values for the ground state rotational and centrifugal distortion constants of allene-d₄. The data from key studies are summarized below.

| Parameter | Value (cm⁻¹) | Experimental Method | Reference |

| B₀ | 0.23230 ± 0.0001 | High-Resolution Raman | Stoicheff, B. P. (1955)[5] |

| Dₒ | 7.5 x 10⁻⁸ | High-Resolution Raman | Stoicheff, B. P. (1955)[5] |

| B₀ | 0.2313 | High-Resolution IR | Overend, J., & Thompson, H. W. (1953)[4] |

| Dₒ | < 10⁻⁸ | High-Resolution IR | Overend, J., & Thompson, H. W. (1953)[4] |

The slight difference in the B₀ values from the two methods is within experimental error for the time but highlights the precision achievable with high-resolution techniques. The Raman value is often considered more precise for this specific parameter.

From these constants, particularly when combined with data from normal allene (B₀ ≈ 0.2974 cm⁻¹), the molecular structure can be determined with high accuracy. The analysis yields a C=C bond length of r₀(C=C) = 1.308₈ ± 0.001 Å [3]. This value is significantly shorter than the C=C bond in ethylene, a result of considerable importance to theories of chemical valence[5].

Visualizations

Experimental Workflow

The following diagram illustrates the generalized workflow for the spectroscopic determination of molecular constants for allene-d₄.

Caption: Generalized experimental workflow for determining the rotational constants of allene-d₄.

Conceptual Framework

This diagram illustrates the logical flow from the physical molecule to the derived structural parameters.

Caption: Logical relationship between the molecule, spectrum, theory, and derived parameters.

Conclusion

The determination of the ground state rotational constants of 1,1,3,3-tetradeuteriopropa-1,2-diene is a classic example of precision molecular spectroscopy. Through high-resolution Raman and infrared techniques, researchers have been able to obtain highly accurate values for the rotational constant B₀ and the centrifugal distortion constant Dₒ. These experimental values are not merely numerical data; they are the essential link to validating theoretical models of molecular behavior and to deriving a precise, quantitative picture of the molecule's geometry. The finding of a significantly shorter C=C bond in allene compared to ethylene, made possible by these studies, has had a lasting impact on our understanding of chemical bonding. This guide demonstrates a self-validating system where experimental protocols and theoretical analyses converge to produce reliable and fundamental chemical knowledge.

References

-

Title: HIGH RESOLUTION RAMAN SPECTROSCOPY OF GASES: V. ROTATIONAL SPECTRA OF ALLENE, ALLENE-d4, AND ALLENE-1,1-d2 Source: ResearchGate URL: [Link]

-

Title: The Rotation-Vibration Spectra of Allene and Allene-d4 Source: The Journal of Chemical Physics URL: [Link]

-

Title: Vibration-Rotation Bands and Molecular Structure of Allene Source: Optica Publishing Group URL: [Link]

-

Title: The Rotation‐Vibration Spectra of Allene and Allene‐d 4 Source: AIP Publishing URL: [Link]

-

Title: HIGH RESOLUTION RAMAN SPECTROSCOPY OF GASES: V. ROTATIONAL SPECTRA OF ALLENE, ALLENE-d4, AND ALLENE-1,1-d2 Source: Canadian Journal of Physics URL: [Link]

-

Title: The ground state rotational constants of ethylene (12C2H4) isotopologues by high resolution Fourier transform infrared (FTIR) spectroscopy Source: National Institute of Education, Nanyang Technological University, Singapore (Conference Paper) URL: [Link]

Sources

Application Note: Probing Reaction Mechanisms with 1,1,3,3-Tetradeuteriopropa-1,2-diene – A Guide to Kinetic Isotope Effect Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract: The kinetic isotope effect (KIE) is a powerful and sensitive tool for elucidating the mechanisms of chemical reactions by observing the change in reaction rate upon isotopic substitution.[1][2] This application note provides a comprehensive guide to the theory and practice of using 1,1,3,3-tetradeuteriopropa-1,2-diene (allene-d₄) as a specific mechanistic probe. Allene-d₄, with deuterium atoms at its terminal positions, is uniquely suited for investigating a range of reactions, including cycloadditions, radical additions, and organometallic catalysis. We delve into the theoretical origins of the KIE, provide detailed protocols for its measurement using modern analytical techniques, and offer a framework for interpreting the resulting data. Furthermore, we connect these fundamental principles to their practical application in drug development, where the KIE is leveraged to enhance the metabolic stability of therapeutic agents.[3][4]

Theoretical Foundations of the Kinetic Isotope Effect

The KIE is a manifestation of a quantum mechanical phenomenon related to the vibrational energy of chemical bonds.[1] Understanding its origin is crucial for correctly interpreting experimental results.

The Origin of the KIE: Zero-Point Energy

A chemical bond is not static; it vibrates at a specific frequency. The lowest possible vibrational energy state is known as the zero-point energy (ZPE). The ZPE is dependent on the mass of the atoms forming the bond; a bond to a heavier isotope, like deuterium (D), has a lower vibrational frequency and thus a lower ZPE than a bond to a lighter isotope like protium (H).

Consequently, a C-D bond is stronger and resides in a lower energy well than a C-H bond. For a reaction to occur, an activation energy barrier must be overcome. Because the C-D bond starts from a lower energy level, breaking it requires more energy, leading to a slower reaction rate compared to its C-H counterpart.[4] This rate difference is the kinetic isotope effect.

Caption: Reaction coordinate diagram illustrating the lower ZPE of a C-D bond.

Classifying Kinetic Isotope Effects

The magnitude of the KIE, expressed as the ratio of the rate constants (kH/kD), provides invaluable information about the transition state of the rate-determining step (RDS).[4][5]

-

Primary Kinetic Isotope Effect (PKIE): Observed when the bond to the isotopically labeled atom is broken or formed in the RDS.[1] For C-H bond cleavage, typical PKIE values range from 2 to 8.[4] Values significantly larger than this may suggest quantum mechanical tunneling.[6]

-

Secondary Kinetic Isotope Effect (SKIE): Occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the RDS.[6] These effects are smaller, typically in the range of kH/kD = 0.7–1.5. They often arise from changes in hybridization. For instance, the change from an sp²-hybridized carbon (reactants) to an sp³-hybridized carbon (transition state) results in a "normal" SKIE (kH/kD > 1) because C-H bending vibrations become more constrained.

-

Inverse Kinetic Isotope Effect (kH/kD < 1): This occurs when the deuterated reactant reacts faster. This is typically a secondary effect and can happen if a bond becomes stiffer or more sterically hindered in the transition state compared to the ground state.[5][6]

The Significance of 1,1,3,3-Tetradeuteriopropa-1,2-diene as a Mechanistic Probe

Allenes are compounds with two cumulative double bonds (C=C=C).[7] Their unique geometry and reactivity make them valuable substrates in organic synthesis.[8] 1,1,3,3-Tetradeuteriopropa-1,2-diene (Allene-d₄) places the isotopic labels at the terminal sp²-hybridized carbons. This specific labeling pattern makes it an ideal tool for answering key mechanistic questions:

-

Concerted vs. Stepwise Reactions: In a pericyclic reaction like a [2+2] cycloaddition, a concerted mechanism might show a KIE near unity. In contrast, a stepwise mechanism proceeding through a diradical intermediate would involve a change in hybridization (sp² → sp³) at the terminal carbons in the RDS, which would be revealed by a measurable secondary KIE.[9]

-

Transition State Geometry: The magnitude of the SKIE can provide insight into how much the geometry and bonding at the terminal carbons have changed in the transition state.

Experimental Design for KIE Studies

A successful KIE experiment hinges on meticulous planning and execution. The precision of the measurement is paramount, especially for small secondary effects.[10][11]

Synthesis and Purity of Allene-d₄

1,1,3,3-Tetradeuteriopropa-1,2-diene is commercially available from suppliers of isotopically labeled compounds.[7][12] It is critical to verify its chemical and isotopic purity (typically >98 atom % D) before use, as impurities can significantly affect the accuracy of the measured KIE.

Choosing the Right Method: Competitive vs. Non-Competitive

There are two primary approaches to measuring KIEs:

-

Non-Competitive (Intermolecular): This method involves running two separate, parallel reactions: one with the unlabeled allene and one with allene-d₄. The rate constant for each reaction (kH and kD) is determined independently. This method is straightforward but requires extremely precise control over reaction conditions (temperature, concentration, etc.) to be accurate.

-

Competitive (Intramolecular/Intermolecular): In this superior method for measuring small KIEs, a mixture of the labeled and unlabeled reactants is used in a single reaction.[11] The KIE is determined by measuring the change in the isotopic ratio of either the remaining starting material or the formed product as the reaction progresses. This method internally controls for variations in reaction conditions, leading to much higher precision.

General Experimental Workflow

The overall process for a competitive KIE experiment is systematic, moving from careful setup to precise analysis.

Caption: Workflow for a competitive kinetic isotope effect experiment.

Protocols for KIE Measurement

The choice of analytical technique depends on the nature of the reactants and products, and the instrumentation available. GC-MS and NMR are two of the most common and powerful methods.

Protocol: KIE Measurement by GC-MS

Principle: GC separates the components of the reaction mixture, and MS detects the deuterated and non-deuterated species based on their different mass-to-charge (m/z) ratios. This is ideal for volatile compounds.[4]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution containing a known mixture of 1,1,3,3-tetradeuteriopropa-1,2-diene, its non-deuterated analog, and an internal standard (for quantifying conversion) in the reaction solvent.

-

Time-Zero Sample (t₀): Withdraw an aliquot from the stock solution before initiating the reaction. Quench it if necessary (e.g., by rapid cooling or adding a quenching agent). This sample is crucial for determining the initial isotope ratio (R₀).

-

Reaction Initiation: Bring the remaining stock solution to the desired reaction temperature. Initiate the reaction by adding the final reagent or catalyst.

-

Sampling: At predetermined time intervals (e.g., 10%, 20%, 40%, 60% conversion), withdraw aliquots and immediately quench them to halt the reaction.

-

GC-MS Analysis: Analyze the t₀ sample and all subsequent quenched aliquots by GC-MS.

-

Identify the peaks for the allene starting material and the product.

-

For each peak, extract the ion intensities corresponding to the non-deuterated (M) and deuterated (M+4) species.

-

Calculate the isotope ratio (R = Intensity(M) / Intensity(M+4)) for the starting material (Rₛ) or product (Rₚ) at each time point.

-

Use the internal standard to calculate the fractional conversion (f).

-

-

Calculation: Use the data to calculate the KIE (see Section 4.1).

Protocol: KIE Measurement by NMR Spectroscopy

Principle: High-field NMR can distinguish and quantify protons in slightly different electronic environments. For KIE studies, ¹H or ¹³C NMR can be used to monitor the disappearance of starting material and appearance of product, while ²H NMR can directly measure the isotopic composition.[11][13]

Methodology:

-

Sample Preparation: In an NMR tube, combine a known mixture of the deuterated and non-deuterated allene and the other reactants in a deuterated solvent suitable for the reaction.

-

Time-Zero Spectrum (t₀): Acquire a high-resolution spectrum before initiating the reaction. This spectrum establishes the initial ratio of the two isotopologues.

-

Reaction Monitoring: Initiate the reaction in the NMR tube (e.g., by injecting the final reagent or by placing the tube in a pre-heated NMR probe). Acquire spectra at regular time intervals.

-

Data Processing:

-

Integrate the signals corresponding to a non-exchangeable proton on the starting material and the product in the ¹H NMR spectra.

-

Use these integrals to calculate the fractional conversion (f) at each time point.

-

To determine the isotope ratio, one can use ¹³C NMR at natural abundance, comparing signal intensities of carbons adjacent to the deuterated positions.[14] Alternatively, specialized ²H NMR can directly quantify the deuterated species.

-

-

Calculation: Calculate the KIE from the conversion and isotope ratio data.

Data Analysis and Interpretation

Once the raw data is collected, it must be converted into a KIE value, which can then be mechanistically interpreted.

Calculating the KIE Value

For a non-competitive experiment, the calculation is simple:

KIE = kH / kD

For a competitive experiment, where the change in the isotopic ratio of the remaining starting material is measured, the following equation is used:

KIE = log(1 - f) / log((1 - f) * (Rₛ / R₀))

Where:

-

f = fractional conversion of the reaction.

-

Rₛ = isotope ratio (light/heavy) of the starting material at conversion f.

-

R₀ = initial isotope ratio of the starting material at f = 0.

Interpreting the Results: A Decision-Making Framework

The measured KIE for a reaction involving allene-d₄ can be a powerful discriminator between possible mechanisms. The table below provides a general framework for interpretation.

| Measured KIE (kH/kD) | Type | General Interpretation for Allene-d₄ Reactions |

| > 2 | Primary | The C-D bond is broken/formed in the RDS (e.g., hydrogen abstraction from a terminal carbon). |

| 1.1 – 1.4 | Secondary (Normal) | Indicates a change from sp² to sp³ hybridization at the terminal carbons in the RDS. Suggests a stepwise mechanism with a transition state resembling an sp³-hybridized intermediate.[9] |

| ≈ 1.0 | Null Effect | No significant change in bonding or hybridization at the terminal carbons in the RDS. Often indicative of a concerted mechanism or a rate-determining step that does not involve this position. |

| < 1.0 | Secondary (Inverse) | The C-D bond vibrations become more constrained (stiffer) in the transition state than in the ground state. This can occur in sterically crowded transition states. |

Applications in Research and Drug Development

While allene-d₄ is primarily a tool for fundamental mechanistic studies, the principles of KIE it demonstrates are directly applied in pharmaceutical development.

The "Deuterium Switch" in Drug Metabolism

Many drugs are cleared from the body by cytochrome P450 (CYP450) enzymes, which often oxidize metabolically vulnerable C-H bonds.[3][15] If this oxidation is the rate-determining step of the drug's metabolism, replacing that specific hydrogen with deuterium can dramatically slow down the process due to the KIE. This strategy, sometimes called "metabolic shunting" or the "deuterium switch," can:

-

Increase Drug Half-Life: Slower metabolism leads to longer-lasting therapeutic effects and potentially less frequent dosing.[3]

-

Improve Safety Profile: It can reduce the formation of toxic metabolites.[3]

-

Reduce Drug-Drug Interactions: If a drug is metabolized by an enzyme that also metabolizes other drugs, slowing its metabolism can reduce competition.[16]

A notable example is deutetrabenazine, a deuterated version of tetrabenazine, which exhibits an improved pharmacokinetic profile, allowing for a better tolerability profile in patients.[15]

Caption: Metabolic shunting via the kinetic isotope effect.

References

-

Wikipedia. (2024). Kinetic isotope effect. Wikipedia. Retrieved from [Link]

-

Kozuch, S., & Martin, J. M. (2020). Kinetic Isotope Effects: Interpretation and Prediction Using Degrees of Rate Control. ACS Catalysis, 10(10), 5698–5710. Retrieved from [Link]

-

Kozuch, S., & Martin, J. M. (2020). Kinetic Isotope Effects: Interpretation and Prediction Using Degrees of Rate Control. OSTI.GOV. Retrieved from [Link]

-

Timmins, G. S. (2014). The kinetic isotope effect in the search for deuterated drugs. Expert Opinion on Drug Discovery, 9(4), 371-376. Retrieved from [Link]

-

Gant, T. G. (2014). The kinetic isotope effect and deuterated drugs. Journal of Medicinal Chemistry, 57(9), 3595-3611. Retrieved from [Link]

-

JMEST. (2016). Kinetic Isotope Effect; A Physical Organic Tool to Interpret Reaction Mechanism. JMEST. Retrieved from [Link]

-

Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. Princeton University. Retrieved from [Link]

-

Wang, Y., et al. (2013). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Molecules, 18(8), 9277-9295. Retrieved from [Link]

-

Wang, Y., et al. (2013). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Molecules, 18(8), 9277-9295. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,3,3-Tetradeuteriopropa-1,2-diene. National Center for Biotechnology Information. Retrieved from [Link]

-

Singleton, D. A., & Houk, K. N. (1996). Secondary Deuterium Kinetic Isotope Effects in the Rotations of Alkenes and Allyl Radicals: Theory and Experiment. Journal of the American Chemical Society, 118(4), 998-999. Retrieved from [Link]

-

GitHub. (n.d.). ekwan/PyKIE: NMR methods for KIE determination. GitHub. Retrieved from [Link]

-

Tamura, M., et al. (2019). Extraordinarily large kinetic isotope effect on alkene hydrogenation over Rh-based intermetallic compounds. Catalysis Science & Technology, 9(18), 4987-4992. Retrieved from [Link]

-

de Graaf, R. A., et al. (2021). Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies. ACS Chemical Neuroscience, 12(1), 234-243. Retrieved from [Link]

-

Li, X. (2016). Deuterium Kinetic Isotope Effects as Mechanistic Probes for Synthetically Useful Cyclic Hydrogen Transfers. eScholarship, University of California. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,3,3-Tetradeuteriopropa-1,2-diene. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, Y., & Li, C. (2023). Difunctionalization of Dienes, Enynes and Related Compounds via Sequential Radical Addition and Cyclization Reactions. Molecules, 28(3), 1085. Retrieved from [Link]

-

Alcaide, B., & Almendros, P. (2017). Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. Molecules, 22(12), 2244. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Diene synthesis by olefination. Retrieved from [Link]

Sources

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. isotope.com [isotope.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jmest.org [jmest.org]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. CAS 1482-85-5: 1,2-Propadiene-1,1,3,3-d4 | CymitQuimica [cymitquimica.com]

- 8. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,1,3,3-Tetradeuteriopropa-1,2-diene | C3H4 | CID 15558634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. GitHub - ekwan/PyKIE: NMR methods for KIE determination · GitHub [github.com]

- 15. researchgate.net [researchgate.net]

- 16. Portico [access.portico.org]

Application Note: Advanced NMR Solvent Suppression Techniques for the Analysis of 1,1,3,3-tetradeuteriopropa-1,2-diene

Abstract

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selection and implementation of advanced Nuclear Magnetic Resonance (NMR) solvent suppression techniques for the analysis of 1,1,3,3-tetradeuteriopropa-1,2-diene. Due to its volatile nature and the potential for its ¹H NMR signal to be obscured by residual protonated solvent signals, effective solvent suppression is critical for accurate spectral analysis. This document explores the theoretical underpinnings and practical applications of three widely used solvent suppression pulse sequences: Presaturation (PRESAT), Water Suppression Enhanced through T1 effects (WET), and Watergate (W5). Detailed protocols, optimization strategies, and a comparative analysis are presented to enable users to select the most appropriate technique for their specific analytical needs.

Introduction: The Analytical Challenge of 1,1,3,3-tetradeuteriopropa-1,2-diene

1,1,3,3-tetradeuteriopropa-1,2-diene, an isotopologue of allene, is a valuable compound in mechanistic studies and as a synthetic building block.[1] Its ¹H NMR spectrum is deceptively simple, expected to show a single resonance for the two equivalent protons on the central carbon (C2). The chemical shift of allenic protons typically falls in the range of 4.0-5.5 ppm.[2][3][4]

A significant challenge in the NMR analysis of this and other deuterated compounds arises when they are dissolved in standard organic solvents that are not fully deuterated.[5] The residual proton signals from the solvent can be several orders of magnitude more intense than the analyte signal, leading to a large dynamic range problem that can obscure the signal of interest, distort the baseline, and prevent accurate integration and quantification.[6][7] Given that 1,1,3,3-tetradeuteriopropa-1,2-diene is a volatile gas at room temperature, careful sample preparation is paramount to prevent sample loss.[8]

This guide provides the scientific rationale and step-by-step protocols for three robust solvent suppression techniques to overcome these challenges and obtain high-quality ¹H NMR spectra of 1,1,3,3-tetradeuteriopropa-1,2-diene.

Foundational Principles of NMR Solvent Suppression

The primary goal of solvent suppression is to selectively reduce the intensity of a strong solvent resonance without significantly affecting the signals of the analyte.[7] This is typically achieved by manipulating the magnetization of the solvent protons prior to signal acquisition. The most common techniques rely on either selective saturation or dephasing of the solvent magnetization.

-

Presaturation (PRESAT): This is the simplest method, involving the application of a low-power radiofrequency (RF) pulse at the exact resonance frequency of the solvent for a period before the main excitation pulse.[9] This equalizes the populations of the spin states of the solvent protons, leading to a net magnetization of zero and thus no observable signal.

-

Gradient-Based Techniques (WET & Watergate): These more advanced methods use a combination of selective RF pulses and pulsed-field gradients (PFGs).[10][11] The selective pulses target the solvent resonance, while the gradients dephase any transverse magnetization of the solvent, effectively destroying its signal. These techniques are generally more selective and less prone to affecting nearby analyte signals than PRESAT.

Comparative Analysis of Solvent Suppression Techniques

The choice of a solvent suppression technique depends on several factors, including the proximity of the analyte signal to the solvent peak, the need for quantitative accuracy, and the available hardware.

| Technique | Principle | Advantages | Disadvantages | Best Suited For |

| PRESAT | Selective Saturation | Easy to implement; effective for single, well-separated solvent peaks.[9] | Can saturate exchangeable protons and analyte signals close to the solvent peak; requires good magnetic field homogeneity.[12] | Routine analysis where the analyte signal is well-separated from the solvent peak. |

| WET | Selective Excitation & Dephasing | High selectivity; good for multiple solvent peaks; less saturation transfer than PRESAT.[10][13] | More complex pulse sequence; requires a spectrometer with gradient capabilities. | Samples with analyte peaks close to the solvent resonance; analysis of complex mixtures. |

| Watergate (W5) | Selective Refocusing & Dephasing | Excellent suppression with minimal phase distortion; robust and widely applicable.[11][14][15] | Can have a broader suppression null, potentially affecting very close signals; requires gradient capabilities. | Demanding applications requiring very clean solvent suppression and for use in multidimensional experiments.[16] |

Experimental Protocols

Sample Preparation for a Volatile Analyte

Proper sample preparation is crucial for obtaining high-quality NMR data, especially for a volatile compound like 1,1,3,3-tetradeuteriopropa-1,2-diene.

-

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. For non-polar allenes, solvents like benzene-d₆ or chloroform-d are suitable. Ensure the use of high-purity deuterated solvents to minimize residual proton signals.[5]

-

Concentration: Aim for a concentration of 5-25 mg of the analyte in 0.6-0.7 mL of solvent for a standard 5 mm NMR tube.[17]

-

Handling Volatility:

-

Cool the deuterated solvent and the NMR tube on ice before adding the analyte.

-

If the analyte is a gas at room temperature, it can be condensed into the cold solvent.

-

Immediately cap the NMR tube tightly after adding the analyte. For longer experiments, consider using a J. Young NMR tube or a sealed tube to prevent sample evaporation.[8]

-

-

Filtration: To ensure good magnetic field homogeneity, filter the sample into the NMR tube through a pipette with a small plug of glass wool to remove any particulate matter.[18]

-

Homogenization: Gently invert the tube several times to ensure the solution is homogeneous.

Protocol 1: Solvent Suppression using PRESAT

This protocol outlines the steps to set up and optimize a presaturation experiment.

-

Initial Setup:

-

Acquire a standard 1D ¹H NMR spectrum without solvent suppression to identify the chemical shift of the residual solvent peak.

-

Load the zgpr (or equivalent) pulse program on your spectrometer.

-

-

Setting the Saturation Frequency:

-

Place the cursor on the center of the solvent peak and set this as the saturation frequency (o2 on many platforms).

-

-

Optimizing Saturation Power (plw9):

-

The saturation power determines the selectivity of the suppression. A lower power gives a narrower saturation width but may not fully suppress a broad solvent peak.

-

Set up an array of experiments with varying plw9 values (e.g., from 20 to 60 dB in 5 dB increments).

-

Acquire a single scan for each power level and visually inspect the spectra to find the power that gives the best suppression without significantly affecting nearby signals.

-

-

Optimizing Saturation Time (d1):

-

The saturation time is also the relaxation delay. A longer d1 allows for more complete saturation of the solvent signal.

-

Typical values range from 1 to 5 seconds. For quantitative experiments, ensure d1 is at least 5 times the longest T₁ of your analyte protons.

-

-

Final Acquisition:

-

Set the optimized plw9 and d1 values.

-

Set the desired number of scans (ns) and acquire the final spectrum.

-

Protocol 2: Solvent Suppression using WET

The WET (Water Suppression Enhanced through T1 effects) sequence is excellent for selective suppression with minimal impact on neighboring signals.

-

Initial Setup:

-

Acquire a standard 1D ¹H NMR spectrum to identify the solvent peak(s).

-

Load a WET-based pulse program (e.g., zggpw or a vendor-specific equivalent).

-

-

Defining the Suppression Region:

-

In the spectrometer software, define the frequency range to be suppressed around the solvent peak.

-

-

Optimizing the WET Pulse Power:

-

The WET sequence uses shaped pulses for selective excitation. The power of these pulses needs to be calibrated for optimal performance.

-

Many modern spectrometers have automated routines for this calibration. If manual optimization is needed, array the power level of the shaped pulse to find the value that provides the best suppression.

-

-

Gradient Strength and Duration:

-

The default gradient parameters are often sufficient. However, for very strong solvent signals, increasing the gradient strength or duration can improve suppression.

-

-

Final Acquisition:

-

With the optimized parameters, set the desired number of scans and acquire the spectrum.

-

Protocol 3: Solvent Suppression using Watergate (W5)

The Watergate sequence is a robust and widely used method for achieving excellent solvent suppression.

-

Initial Setup:

-

Acquire a standard 1D ¹H NMR spectrum.

-

Load a Watergate pulse program (e.g., zggpwg5 or similar).

-

-

Setting the Transmitter Offset:

-

For optimal performance, the transmitter frequency (o1) should be set directly on the solvent resonance.

-

-

Optimizing the 3-9-19 Pulse Train Delay:

-

The Watergate sequence often uses a binomial pulse train (e.g., 3-9-19) for selective inversion. The delay between the pulses in this train determines the null-width of the suppression.

-

A shorter delay results in a wider suppression region, while a longer delay provides a narrower null. Adjust this delay to selectively suppress the solvent without affecting the analyte signal.

-

-

Gradient Parameters:

-

As with WET, the default gradient settings are usually a good starting point. Adjust as needed for optimal suppression.

-

-

Final Acquisition:

-

Acquire the final spectrum with the optimized parameters.

-

Visualization of Workflows and Principles

Workflow for Selecting a Solvent Suppression Technique

Caption: Decision workflow for selecting an appropriate solvent suppression technique.

Conceptual Diagram of Solvent Suppression Principles

Caption: Simplified principles of PRESAT and gradient-based solvent suppression.

Conclusion and Recommendations

For the analysis of 1,1,3,3-tetradeuteriopropa-1,2-diene, where the single analyte peak is likely to be in a relatively uncrowded region of the spectrum, any of the discussed techniques can be effective if properly optimized.

-

For rapid, routine analysis, where the solvent peak is well-separated from the allene signal, PRESAT is a straightforward and effective choice.

-

When the allene signal is close to the residual solvent peak, or for more complex mixtures, WET is recommended due to its high selectivity.

-

For the most demanding applications requiring the highest degree of suppression and a clean baseline, Watergate (W5) is the preferred method.

Regardless of the chosen technique, careful sample preparation to account for the volatility of the analyte and meticulous optimization of the pulse sequence parameters are essential for obtaining high-quality, reliable NMR data.

References

-

Giraudeau, P., et al. (2015). Optimizing water suppression for quantitative NMR-based metabolomics: a tutorial review. Metabolomics, 11(5), 1041-1055. [Link]

-

University of California, Davis. (n.d.). NMR Sample Preparation. [Link]

-

Scholars' Mine. (2015). Optimization of solvent suppression sequences for NMR analysis of aqueous solutions. [Link]

-

JEOL. (n.d.). NMR Sample Preparation. [Link]

-

JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. [Link]

-

Navarro-Vázquez, A., et al. (2006). Optimization of Diffusion-Filtered NMR Experiments for Selective Suppression of Residual Nondeuterated Solvent and Water Signals from 1H NMR Spectra of Organic Compounds. Journal of Proteome Research, 5(5), 1079-1084. [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344 Shift Parameters. [Link]

-

University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. [Link]

-

IMSERC. (n.d.). Solvent suppression WATERGATE Schemes. [Link]

-

Varian, Inc. (2020). Water Suppression using Presaturation (presat). [Link]

-

Liu, M., et al. (2010). Improved residual water suppression: WET180. Journal of Magnetic Resonance, 203(1), 120-125. [Link]

-

University of California, San Diego. (n.d.). Wet 1d. [Link]

-

University of Ottawa NMR Facility. (2010). WATERGATE. [Link]

-

IMSERC. (n.d.). WATERGATE Block. [Link]

-

Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of allenes. [Link]

-

University of Washington. (2022). Solvent Suppression using TopSpin 3.x. [Link]

-

Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. [Link]

-

Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

-

National High Magnetic Field Laboratory. (n.d.). Water Suppression Technique. [Link]

-

Ahmadi, S., et al. (2023). Compound-Specific 1D 1H NMR Pulse Sequence Selection for Metabolomics Analyses. Analytical Chemistry, 95(26), 9733-9741. [Link]

-

Western Sydney University. (n.d.). NMR Pulse Sequences. [Link]

-

Neuman, R. C. (2003). 8: Alkenes and Alkynes. [Link]

-

University of Georgia. (2020). Optimized Default 1H Parameters. [Link]

-

University of California, Irvine. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

-

Wikipedia. (n.d.). J-coupling. [Link]

-

Chemistry LibreTexts. (2023). J-Coupling (Scalar). [Link]

-

Ng, S.-S., & Jamison, T. F. (2005). Highly enantioselective and regioselective nickel-catalyzed coupling of allenes, aldehydes, and silanes. Journal of the American Chemical Society, 127(20), 7320-7321. [Link]

Sources

- 1. Highly enantioselective and regioselective nickel-catalyzed coupling of allenes, aldehydes, and silanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. NMR chemical shift prediction of allenes [stenutz.eu]

- 4. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 5. sites.bu.edu [sites.bu.edu]

- 6. researchgate.net [researchgate.net]

- 7. Compound-Specific 1D 1H NMR Pulse Sequence Selection for Metabolomics Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ou.edu [ou.edu]

- 9. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Solvent suppression WATERGATE Schemes [imserc.northwestern.edu]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. Improved residual water suppression: WET180 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. University of Ottawa NMR Facility Blog: WATERGATE [u-of-o-nmr-facility.blogspot.com]

- 15. WATERGATE Block [imserc.northwestern.edu]

- 16. westernsydney.edu.au [westernsydney.edu.au]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. How To [chem.rochester.edu]

Application Notes & Protocols: Mechanistic Pathway Tracing in Organic Synthesis Using 1,1,3,3-tetradeuteriopropa-1,2-diene

Introduction: The Indispensable Role of Isotopic Labeling in Mechanistic Chemistry

A fundamental goal in organic chemistry is the elucidation of reaction mechanisms. A detailed understanding of the sequence of bond-forming and bond-breaking events provides the basis for reaction optimization, predicting outcomes with new substrates, and designing novel transformations. Isotopic labeling is a powerful and unambiguous technique used to trace the journey of atoms through a chemical reaction.[1] By replacing an atom with one of its heavier, stable isotopes, chemists can follow its path and gain profound insights into the reaction pathway. Deuterium (²H or D), a stable isotope of hydrogen, is particularly valuable in these studies due to its distinct mass and unique nuclear magnetic resonance (NMR) properties, which allow for its detection and quantification using common analytical methods like NMR spectroscopy and mass spectrometry (MS).[1][2]

This document provides a detailed guide on the application of a specific isotopically labeled compound, 1,1,3,3-tetradeuteriopropa-1,2-diene (also known as tetradeuterioallene or allene-d₄)[3][4], for tracing mechanistic pathways in organic synthesis. We will explore its synthesis, unique advantages as a mechanistic probe, and provide a detailed protocol for its use in a representative cycloaddition reaction.

PART 1: The Unique Advantages of 1,1,3,3-Tetradeuteriopropa-1,2-diene

Allenes, with their cumulated double bonds, are versatile building blocks in organic synthesis. However, the two π-systems are orthogonal, and determining which one participates in a given reaction can be challenging. 1,1,3,3-tetradeuteriopropa-1,2-diene offers a solution to this problem. The strategic placement of deuterium atoms at the terminal positions (C1 and C3) provides a spectroscopic "label" to distinguish between the two double bonds.

Key Advantages:

-

Elucidation of Reaction Site Selectivity: The deuterium labels enable chemists to determine which of the two C=C bonds of the allene is involved in a reaction.

-

Tracing Skeletal Rearrangements: In complex reactions where the carbon skeleton rearranges, the final positions of the deuterium atoms provide a clear map of the bond reorganization.

-

Probing Kinetic Isotope Effects (KIEs): The C-D bond is stronger than the C-H bond, leading to a higher activation energy for C-D bond cleavage.[5] This difference in reaction rates, known as the kinetic isotope effect, can be used to identify the rate-determining step of a reaction.[6]

-

Mechanistic Dichotomy in Cycloadditions: This labeled allene is particularly useful in studying cycloaddition reactions, where it can help differentiate between concerted and stepwise pathways.

PART 2: Synthesis and Characterization of 1,1,3,3-Tetradeuteriopropa-1,2-diene

A reliable synthesis of high-purity 1,1,3,3-tetradeuteriopropa-1,2-diene is crucial for its successful application. One common method involves the reduction of a suitable precursor with a deuterium source.

Protocol for Synthesis:

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-dibromo-2-butyne in an anhydrous ethereal solvent like tetrahydrofuran (THF).

-

Deuteride Reduction: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium aluminum deuteride (LiAlD₄) in THF to the reaction mixture with vigorous stirring. The stoichiometry should be carefully controlled to ensure complete reduction.

-

Reaction Monitoring: Allow the reaction to proceed at low temperature for several hours. The progress can be monitored by quenching small aliquots and analyzing them by gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, carefully quench the excess LiAlD₄ by the slow, dropwise addition of D₂O at low temperature. This is followed by the addition of a 15% (w/v) solution of sodium hydroxide in D₂O, and finally more D₂O. Using deuterated reagents for the workup minimizes isotopic dilution.

-

Isolation and Purification: The volatile 1,1,3,3-tetradeuteriopropa-1,2-diene can be isolated by vacuum transfer into a cold trap. Further purification can be achieved by low-temperature distillation.

-

Characterization: The identity and isotopic purity of the product must be confirmed by:

-

¹H NMR: To confirm the absence of protons at the terminal positions.

-

²H NMR: To confirm the presence and location of the deuterium atoms.

-

GC-MS: To determine the molecular weight and confirm the level of deuteration.

-

PART 3: Application in Mechanistic Studies: A [4+2] Cycloaddition Case Study

To illustrate the power of 1,1,3,3-tetradeuteriopropa-1,2-diene in mechanistic elucidation, let's consider its reaction with a 1,3-diene, such as cyclopentadiene, in a Diels-Alder reaction. The central question is whether this reaction proceeds through a concerted or a stepwise mechanism.

Experimental Workflow Diagram

Caption: Experimental workflow for a mechanistic study using 1,1,3,3-tetradeuteriopropa-1,2-diene.

Protocol for the [4+2] Cycloaddition and Analysis:

-

Reaction: In a sealed tube, combine the 1,3-diene and 1,1,3,3-tetradeuteriopropa-1,2-diene in a suitable solvent (e.g., toluene). Heat the mixture at the desired temperature until the reaction is complete (monitored by TLC or GC).

-

Workup and Purification: After cooling, evaporate the solvent and purify the product by column chromatography.

-

Spectroscopic Analysis:

-

Acquire a ¹H NMR spectrum to identify the proton signals in the product and to confirm the absence of protons at the labeled positions.

-

Obtain a ²H NMR spectrum to directly observe the signals of the deuterium atoms and determine their chemical environment.

-

Run a mass spectrum to confirm the molecular weight of the product, which should reflect the incorporation of four deuterium atoms.

-

Interpreting the Results to Determine the Mechanism

The distribution of the deuterium atoms in the final product provides direct evidence for the reaction mechanism.

-

Concerted Mechanism: A concerted [4+2] cycloaddition would lead to a single, predictable regio- and stereoisomer. The deuterium atoms would be found at specific positions in the resulting cycloadduct.

-

Stepwise Mechanism: A stepwise mechanism, proceeding through a diradical or zwitterionic intermediate, could allow for bond rotations before the final ring closure. This would likely result in a mixture of products with scrambled deuterium labels.

Table of Expected Outcomes:

| Mechanistic Pathway | Deuterium Distribution in Product | Expected Number of Products |

| Concerted [4+2] Cycloaddition | Specific and predictable | One major product |

| Stepwise (e.g., via a diradical intermediate) | Scrambled or multiple locations | A mixture of isomers |

PART 4: Broader Applications and Advanced Considerations

The utility of 1,1,3,3-tetradeuteriopropa-1,2-diene extends beyond Diels-Alder reactions. It can be employed to study a wide range of transformations, including:

-

[2+2] Cycloadditions: To understand the stereochemical outcome and the nature of the intermediates.[7]

-

1,3-Dipolar Cycloadditions: To probe the regioselectivity and concertedness of these powerful heterocycle-forming reactions.[8][9][10]

-

Transition-Metal-Catalyzed Reactions: To elucidate the mechanism of allene insertion and subsequent transformations in catalysis.[11]

-

Ene Reactions: To trace the movement of the enophilic hydrogen atom.

Important Considerations:

-

Control Experiments: Always perform the reaction with unlabeled propa-1,2-diene under identical conditions to serve as a reference.

-

Quantitative Analysis: Use integration in NMR spectra to quantify the extent of deuterium incorporation at different sites.

-

Computational Chemistry: Density functional theory (DFT) calculations can be used in conjunction with experimental results to provide a more detailed picture of the reaction mechanism and transition states.

Conclusion

1,1,3,3-tetradeuteriopropa-1,2-diene is a powerful and versatile tool for the detailed investigation of organic reaction mechanisms. Its strategic isotopic labeling allows for the unambiguous tracing of atomic positions, providing crucial insights into the intricate dance of electrons and nuclei that constitutes a chemical reaction. By following the detailed protocols and interpretative guidelines presented in these application notes, researchers can confidently employ this valuable probe to advance our understanding of chemical reactivity.

References

-

Wikipedia. Isotopic labeling. [Link]

-

Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. [Link]

-

Some methods for labelling organic compounds by deuterium. OSTI.GOV. [Link]

-

Deuterium Labeling on Aromatic Rings in Organic Chemistry (EAS Reaction). YouTube. [Link]

-

Deuterium Labeling Reaction. Chem-Station. [Link]

-

Flow Chemistry for Contemporary Isotope Labeling. X-Chem. [Link]

-

MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. Analytical Chemistry. [Link]

-

Isotopic labelings for mechanistic studies. PubMed. [Link]

-

Isotopic labelling in mass spectrometry as a tool for studying reaction mechanisms of ion dissociations. ResearchGate. [Link]

-

Mechanistic insights into the gold chemistry of allenes. Chemical Society Reviews. [Link]

-

Mechanism studies a, Isotopic labelling experiment with the... ResearchGate. [Link]

-

NMR and MS-based Stable Isotope-Resolved Metabolomics and Applications in Cancer Metabolism. PMC. [Link]

-

An isotopic labeling approach linking natural products with biosynthetic gene clusters. ResearchGate. [Link]

-

Isotopomer-based metabolomic analysis by NMR and mass spectrometry. PubMed. [Link]

-

Mechanistic Aspects and Synthetic Applications of Radical Additions to Allenes. PMC. [Link]

-

1,1,3,3-Tetradeuteriopropa-1,2-diene. PubChem. [Link]

-

Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. PMC. [Link]

-

1,3-Dipolar cycloaddition. Wikipedia. [Link]

-

First [4 + 3]-cycloaddition of a 1,3-dipole with a 1,3-diene. SciSpace. [Link]

-

[2+2] Cycloaddition of 1,3-Dienes by Visible Light Photocatalysis. PMC. [Link]

-

Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. [Link]

-

Understanding the 1,3-Dipolar Cycloadditions of Allenes. PMC. [Link]

-

Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. MDPI. [Link]

-

Synthesis of 1,2,3-triphenylcyclopenta-1,3-diene from... ResearchGate. [Link]

Sources

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. Isotopomer-based metabolomic analysis by NMR and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 1482-85-5: 1,2-Propadiene-1,1,3,3-d4 | CymitQuimica [cymitquimica.com]

- 4. 1,1,3,3-Tetradeuteriopropa-1,2-diene | C3H4 | CID 15558634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. [2+2] Cycloaddition of 1,3-Dienes by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Understanding the 1,3‐Dipolar Cycloadditions of Allenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanistic insights into the gold chemistry of allenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Improving isotopic purity during 1,1,3,3-tetradeuteriopropa-1,2-diene synthesis

Technical Support Center: Optimizing Isotopic Purity in 1,1,3,3-Tetradeuteriopropa-1,2-diene (Allene-d4) Synthesis

As a Senior Application Scientist, I frequently encounter researchers struggling to achieve >98 atom % D purity when synthesizing 1,1,3,3-tetradeuteriopropa-1,2-diene (allene-d4). The synthesis of this cumulene is thermodynamically challenging due to its facile isomerization to its more stable isomer, propyne-d4 (methylacetylene-d4). This guide provides a self-validating, mechanistic approach to troubleshooting both the classic magnesium sesquicarbide (Mg2C3) route and modern catalytic H/D exchange methods to ensure absolute chemical and isotopic integrity.

Troubleshooting Guides & FAQs

Q1: My D2O/Mg2C3 reaction yields mostly propyne-d4 instead of allene-d4. How can I shift the product ratio? Causality & Solution: The reaction of magnesium sesquicarbide (Mg2C3) with deuterium oxide (D2O) is highly exothermic and kinetically favors the formation of propyne-d4[1]. However, the isomerization of propyne to allene is an endothermic process. By increasing the reaction chamber temperature from the standard 140 °C to 350 °C, you shift the thermodynamic equilibrium, significantly increasing the relative yield of allene-d4[2]. Self-Validating Check: Prior to D2O introduction, you must outgas the Mg2C3 chamber at 400 °C under high vacuum for 8–10 hours[1]. This thermally decomposes any Mg(OH)2 formed from atmospheric moisture. If you skip this step, your downstream IR/Raman spectra will show distinct C-H stretching bands, proving that protium contamination has compromised your isotopic purity.

Q2: Spectroscopic analysis shows propyne-d4 contamination in my isolated allene-d4. How do I achieve complete chemical separation? Causality & Solution: Allene and propyne are isomers with nearly identical boiling points, making cryogenic fractional distillation highly inefficient. To achieve >98% purity, exploit the chemical difference in their C-H (or C-D) bonds. Pass the gaseous mixture through a scrubbing train containing an ammoniacal silver nitrate (AgNO3) solution[3]. The weakly acidic terminal alkyne deuteron of propyne-d4 reacts to form a solid silver propynide precipitate, while the non-acidic allene-d4 passes through unreacted[2].

Q3: Can I use late-stage H/D exchange on standard allene instead of the Mg2C3 precursor route? Causality & Solution: Yes. Recent advances in bifunctional transition metal catalysis allow for direct allylic H/D exchange using D2O as the deuterium source[4]. Catalysts such as CpRu or Cp*Ir complexes featuring imidazolylphosphine ligands act as internal bases. The basic nitrogen deprotonates the coordinated alkene, facilitating rapid and reversible exchange with D2O[4]. Self-Validating Check: To drive isotopic purity to >98 atom % D, utilize a biphasic system. Because the reaction is an equilibrium process, you can physically separate the aqueous phase after partial deuteration (~80%) and recharge the system with fresh D2O. This literally "washes out" the reactive protium from the substrate without requiring heavy organic solvents[4].

Q4: How do I prevent H/D back-exchange (scrambling) during the final isolation steps? Causality & Solution: If you used the ammoniacal AgNO3 scrubbing method, the effluent gas will carry trace ammonia vapor. Passing this gas through standard aqueous HCl will cause catastrophic acid-catalyzed H/D back-exchange at the cumulene double bonds, replacing your carefully installed deuterium with protium. You must use a dilute DCl in D2O wash to neutralize the ammonia, followed immediately by an anhydrous CaSO4 (Drierite) column to strip all moisture before cryogenic condensation.

Quantitative Comparison of Synthesis Routes

| Parameter | Magnesium Sesquicarbide (Mg2C3) Route | Catalytic H/D Exchange (CpRu/Cp*Ir) |

| Primary Reagents | Mg2C3, D2O (Vapor) | Allene/Alkene, D2O, Bifunctional Catalyst |

| Operating Temperature | 350 °C (Reaction), 400 °C (Outgassing) | 70 °C |

| Primary Impurity | Propyne-d4 (Methylacetylene-d4) | Partially deuterated isotopologues |

| Purification Strategy | Chemical trapping (Ammoniacal AgNO3) | Biphasic separation & D2O recharging |

| Max Isotopic Purity | >98 atom % D | ~80% per cycle (approaches >95% iteratively) |

| Scalability | Low to Moderate (Exothermic, gas handling) | Moderate to High (Liquid/Biphasic) |

Experimental Protocol: Synthesis and Purification of Allene-d4 via Mg2C3

-

Pre-Reaction Outgassing: Load magnesium sesquicarbide (Mg2C3) into a heavy-walled quartz reaction tube, securing the powder with glass wool plugs. Evacuate the system using a diffusion pump and heat the chamber to 400 °C for 8–10 hours[1].

-

Deuterium Oxide Introduction: Cool the reaction chamber to 350 °C[2]. Introduce pure D2O (99.9 atom % D) vapor slowly from a side-arm ampoule. Control the evaporation rate strictly by regulating the side-arm temperature to prevent thermal runaway[1].

-

Chemical Scrubbing (Propyne Removal): Using a slow stream of inert carrier gas, sweep the resulting isomeric gas mixture through a bubbler containing ammoniacal silver nitrate[3]. Monitor for the formation of a gray/white precipitate (silver propynide), which confirms the successful removal of the propyne-d4 impurity.

-

Ammonia Neutralization: Route the effluent gas through a secondary bubbler containing dilute DCl in D2O to safely neutralize basic ammonia vapors without risking protium back-exchange.

-

Drying and Cryogenic Collection: Pass the purified gas through a drying column packed with anhydrous CaSO4. Condense the chemically and isotopically pure allene-d4 in a collection Schlenk tube submerged in a liquid nitrogen bath (-196 °C).

Process Visualization

Workflow for the synthesis and chemical purification of allene-d4 via the Mg2C3 pathway.

References[4] Mild and Selective Deuteration and Isomerization of Alkenes by a Bifunctional Catalyst and Deuterium Oxide. Journal of the American Chemical Society - ACS Publications.https://pubs.acs.org/doi/10.1021/ja903673g[3] Vibration-Rotation Bands and Molecular Structure of Allene. Optica Publishing Group.https://opg.optica.org/josa/abstract.cfm?uri=josa-45-5-396[2] The Rotation-Vibration Spectra of Allene and Allene-d4. AIP Publishing - The Journal of Chemical Physics.https://pubs.aip.org/aip/jcp/article/23/8/1483/209995/The-Rotation-Vibration-Spectra-of-Allene-and[1] Vibrational Spectra and Structure of Cyclopropane and Cyclopropane-d6. AIP Publishing - The Journal of Chemical Physics.https://pubs.aip.org/aip/jcp/article/23/9/1636/208581/Vibrational-Spectra-and-Structure-of-Cyclopropane

Sources

Technical Support Center: High-Resolution IR Spectroscopy of 1,1,3,3-Tetradeuteriopropa-1,2-diene

Welcome to the Advanced Spectroscopy Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, physical chemists, and drug development professionals dealing with the spectral deconvolution of isotopically labeled cumulenes.

Analyzing the infrared spectrum of 1,1,3,3-tetradeuteriopropa-1,2-diene (allene- d4 , C3D4 ) presents unique challenges. This guide provides field-proven insights into resolving overlapping vibrational bands, explaining the underlying quantum mechanical causality, and offering self-validating experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does the 1280–1740 cm⁻¹ region of my allene- d4 spectrum show complex, irregular patterns rather than distinct overtone bands? A1: In this specific frequency region, no fundamental bands exist for allene- d4 . Instead, the region is populated by binary overtone and combination bands—primarily 2ν9 , ν9+ν10 , and 2ν10 (where ν9 is the CD2 wagging and ν10 is the CD2 rocking vibration). These parallel-type bands are strongly perturbed by a [1]. This resonance mixes the unperturbed vibrational transition moments. Because the Coriolis coupling energy is highly dependent on the rotational quantum number K , the effect is amplified, causing the Q -branches to form complex irregular patterns and band heads rather than clean Lorentzian peaks.

Q2: How does the isotopic substitution from C3H4 to C3D4 alter the approach to spectral deconvolution? A2: Deuteration significantly shifts the fundamental vibrational frequencies downward due to the increased reduced mass of the C-D oscillators [2]. This shift alters the energy gaps between the ν9 and ν10 states, fundamentally changing the resonance conditions. Consequently, intensity is transferred from stronger bands to weaker ones in a manner unique to the d4 isotopologue, requiring a bespoke set of spectroscopic constants and intensity parameters derived from rigorous contour simulations.

Q3: What is the minimum instrumental resolution required to accurately assign the rotational J structures? A3: To properly resolve the fine rotational J structure and decouple the Coriolis and vibrational l -type resonances, a high-resolution gas-phase Fourier Transform Infrared (FTIR) spectrometer must be operated at a resolution of [1]. Lower resolutions will cause the Q -branches to smear into an unresolvable envelope, making quantitative extraction of the interaction parameters impossible.

Section 2: Troubleshooting Guide & Experimental Protocols

To confidently resolve these overlapping bands, your experimental design must be treated as a self-validating system. Below are the definitive methodologies for acquiring and deconvoluting the spectra.

Protocol 1: High-Resolution Gas-Phase FTIR Acquisition

-

Causality: Gas-phase acquisition at low pressures minimizes collision-induced line broadening. This allows the 0.05 cm⁻¹ resolution to effectively separate the tightly packed Q -branch transitions caused by Coriolis amplification.

-

Step-by-Step Methodology:

-

Sample Preparation: Procure high-purity allene- d4 (>98% isotopic purity). Verify purity by checking for the absence of propene- d6 or unreacted allene- h4 bands (e.g., absence of strong C-H stretching modes near 3000 cm⁻¹).

-

Cell Configuration: Utilize a multi-pass White cell or Herriott cell configured for a path length of at least 3 meters to ensure sufficient absorbance for the weaker overtone bands.

-

Evacuation & Loading: Evacuate the cell to <10−5 Torr. Introduce gaseous allene- d4 to a pressure of 5–15 Torr.

-

Self-Validation Check: Record a quick survey scan at 1 cm⁻¹ resolution. Ensure maximum absorbance in the target region does not exceed 1.0 AU to prevent detector non-linearity and spectral distortion.

-

High-Res Acquisition: Scan the 1280–1740 cm⁻¹ region at 0.05 cm⁻¹ resolution. Co-add at least 512 scans to achieve a high signal-to-noise ratio (SNR > 1000:1).

-

Protocol 2: Low-Temperature Matrix Isolation (Orthogonal Validation)

-

Causality: Depositing the sample at 8 K in an inert matrix (e.g., Argon) collapses the rotational envelope into single, sharp vibrational peaks. This provides a simplified, empirical baseline to validate the unperturbed band centers calculated from the complex gas-phase data.

-

Step-by-Step Methodology:

-

Prepare a gas mixture of allene- d4 in Argon at a ratio of 1:1000.

-

Deposit the mixture onto a KBr or CsI window pre-cooled to 8 K inside a closed-cycle helium cryostat.

-

Monitor the deposition via FTIR until an [3] is achieved.

-

Acquire the spectrum at 0.5 cm⁻¹ resolution. The resulting sharp peaks correspond strictly to the vibrational band origins, free from Coriolis-induced rotational complexity.

-

Protocol 3: Computational Spectral Deconvolution

-

Causality: Because the bands overlap physically, they must be separated mathematically by modeling the quantum mechanical perturbations.

-

Step-by-Step Methodology:

-

Initial Parameterization: Input the ground state constants and the unperturbed upper state constants for ν9 and ν10 into your spectroscopic fitting software (e.g., PGOPHER).

-

Resonance Modeling: Introduce the first-order z-Coriolis interaction parameter that couples the 2ν9 , ν9+ν10 , and 2ν10 levels.

-

l-type Resonance Inclusion: Add vibrational l -type resonance terms to account for the splitting of degenerate vibrational levels.

-

Contour Simulation: Generate a synthetic spectrum. Iteratively adjust the relative magnitudes and signs of the transition moments until the simulated contour perfectly matches the experimental K -structure [1].

-

Section 3: Data Presentation

The table below summarizes the quantitative boundaries and primary perturbation mechanisms for the target region. Use this as a reference when setting up your computational deconvolution windows.

Table 1: Key Vibrational Band Systems and Coupling Parameters in Allene- d4

| Band System | Transition Type | Approximate Region (cm⁻¹) | Primary Perturbation Mechanism |

| 2ν9 | Overtone (Parallel) | ~1300 - 1450 | z-Coriolis & l -type resonance |

| ν9+ν10 | Combination (Parallel) | ~1450 - 1600 | z-Coriolis resonance |

| 2ν10 | Overtone (Parallel) | ~1600 - 1740 | z-Coriolis & l -type resonance |

(Note: Quantitative boundaries are approximate. The physical bands are heavily mixed due to intensity transfer from stronger to weaker bands).

Section 4: System Architecture / Workflow Diagram

The following diagram illustrates the logical relationship between raw data acquisition, experimental methodologies, and computational deconvolution required to isolate the spectroscopic constants.

Workflow for resolving overlapping vibrational bands in allene-d4 via FTIR and deconvolution.

Section 5: References

-

Lund, P., Hegelund, F., & Duncan, J. L. (1984). The infrared spectrum of the 2ν9, ν9+ν10, 2ν10 band system in allene-d4. Molecular Physics.[Link]

-

Lord, R. C., & Venkateswarlu, P. (1952). The Rotation-Vibration Spectra of Allene and Allene-d4. The Journal of Chemical Physics.[Link]

-

Hudson, R. L., et al. (2022). Infrared Spectra and Intensities of Amorphous and Crystalline Allene. ACS Earth and Space Chemistry.[Link]

Technical Support Center: Preventing H-D Exchange in 1,1,3,3-Tetradeuteriopropa-1,2-diene Reactions

Welcome to the Advanced Applications Knowledge Base. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with isotopic scrambling when utilizing 1,1,3,3-tetradeuteriopropa-1,2-diene (commonly known as allene-d4, CAS 1482-85-5)[1]. While this colorless gas is an indispensable reagent for mechanistic elucidation and isotopic labeling[2], its unique electronic structure makes the allenic C-D bonds highly susceptible to unwanted hydrogen-deuterium (H-D) exchange.

This guide deconstructs the causality behind isotopic scrambling and provides field-proven, self-validating protocols to preserve the isotopic integrity of your synthesized compounds.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does my allene-d4 undergo severe isotopic scrambling during transition-metal catalysis? A1: The scrambling is driven by reversible C-D bond activation. When transition metals (e.g., Co, Fe, Ir) coordinate to the π-bond of the allene, they frequently undergo oxidative addition or concerted metalation-deprotonation (CMD) into the allenic position[3]. This forms a transient metal-deuteride intermediate. If any protic source (even trace water or protic solvents like trifluoroethanol) is present, rapid H-D exchange occurs at the metal center[3]. Subsequent reductive elimination incorporates hydrogen into the allene framework instead of deuterium. For instance, Co(III)-catalyzed reactions have demonstrated up to 90% deuterium exchange due to this reversible pathway[3], and similar reversible protonation of iron-hydride intermediates is well-documented[4].

Q2: How do basic additives compromise the isotopic purity of allene-d4? A2: Allenic deuterons possess a pKa of approximately 30. Strong bases (e.g., potassium tert-butoxide) can directly dedeuterate the allene, generating a highly delocalized propargyl/allenyl anion[5]. Because this anion exists in a dynamic equilibrium, quenching the reaction with even mild protic sources (or adventitious moisture) leads to the re-incorporation of protons (H+) rather than deuterons, resulting in a scrambled allene/alkyne mixture[5].

Q3: What are the kinetic isotope effect (KIE) implications for my reaction design? A3: The C-D bond is fundamentally stronger than the C-H bond (primary KIE). In competitive pathways, the initial cleavage of the C-D bond is slower ( kH/kD>1 )[3]. However, if the C-D cleavage is reversible and not the rate-determining step for the overall catalytic cycle, the thermodynamic sink will favor H-incorporation over time if a large proton pool exists. To prevent this, you must kinetically favor the forward reaction (e.g., migratory insertion) over reversible β-deuteride elimination by tuning the steric bulk of your ligands[6].

Part 2: Mechanistic Visualizations

Transition-metal-mediated H-D scrambling pathway in allene-d4 via reversible C-D activation.

Base-promoted dedeuteration and isotopic scrambling via allenyl/propargyl anion intermediates.

Part 3: Quantitative Data & Causality Matrix

Table 1: Factors Influencing H-D Scrambling in Allene-d4 Reactions

| Reaction Condition | Primary Mechanism of Exchange | Relative Scrambling Risk | Preventative Action |